molecular formula C10H13Cl2NO3S B15191972 N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester CAS No. 90944-21-1

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester

Cat. No.: B15191972
CAS No.: 90944-21-1
M. Wt: 298.19 g/mol
InChI Key: ASBDAMRGKCOHKT-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester is a chemical compound with the molecular formula C10H13Cl2NO3S and a molecular weight of 298.18612 g/mol It is known for its unique chemical structure, which includes two chloroethyl groups attached to a sulfamic acid phenyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester typically involves the reaction of phenyl chloroformate with N,N-bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which combines the properties of both chloroethyl and sulfamic acid phenyl ester groups.

Biological Activity

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester, also known by its CAS number 90944-21-1, is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of antitumor effects. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

  • Molecular Formula : C₁₀H₁₃Cl₂NO₃S
  • Molecular Weight : 298.186 g/mol
  • Structure : The compound features a sulfamic acid moiety linked to two chloroethyl groups and a phenyl ester, which may influence its biological interactions.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. A study synthesized various derivatives of this compound and evaluated their effectiveness against L-1210 mouse leukemia cells. The results showed that certain derivatives demonstrated toxicity levels significantly higher than conventional chemotherapeutics like phenol mustard.

Key Findings:

  • Survival Rates : Derivatives such as the myristate derivative increased survival times by 162%, indicating potent antitumor activity .
  • Toxicity Assessment : The study found that the toxicity of these compounds varied with the length of the fatty acid chain, with shorter chains exhibiting higher toxicity .

The proposed mechanism of action for this compound involves its ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cancer cells. This is similar to other alkylating agents used in chemotherapy, which disrupt DNA replication and transcription.

Case Studies

  • Acute Toxicity and Efficacy : In a series of experiments, various fatty acid esters derived from N,N-bis(2-chloroethyl)amino compounds were tested for acute toxicity and efficacy against leukemia. The results highlighted a correlation between structural modifications and biological activity, underscoring the importance of chemical structure in designing effective anticancer agents .
  • Sulfamoylphenyl Derivatives : Another study focused on derivatives of sulfamoylphenyl compounds, including this compound. The evaluation revealed that while some derivatives lacked antitumor activity, others showed promise, indicating the need for further exploration of structure-activity relationships .

Toxicological Profile

The toxicological profile of this compound suggests potential risks associated with exposure. Studies have documented various health effects linked to similar compounds in the chloroethyl class, including respiratory issues and potential carcinogenicity .

Notable Toxic Effects:

  • Respiratory Irritation : Short-term exposure has been associated with significant respiratory irritation and lung injury in animal models .
  • Carcinogenic Potential : Similar compounds have been classified as probable human carcinogens based on animal studies demonstrating tumor formation .

Properties

CAS No.

90944-21-1

Molecular Formula

C10H13Cl2NO3S

Molecular Weight

298.19 g/mol

IUPAC Name

phenyl N,N-bis(2-chloroethyl)sulfamate

InChI

InChI=1S/C10H13Cl2NO3S/c11-6-8-13(9-7-12)17(14,15)16-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

ASBDAMRGKCOHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

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